molecular formula C26H20ClFN2O4 B2933475 ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-48-1

ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2933475
CAS No.: 1114835-48-1
M. Wt: 478.9
InChI Key: AGRWZKHDGAXQAM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative with a complex substitution pattern. The quinoline core is substituted at position 2 with a phenyl group, at position 6 with an ethyl carboxylate, and at position 4 with a methoxy-linked carbamoyl group derived from 4-chloro-2-fluorophenyl.

Properties

IUPAC Name

ethyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRWZKHDGAXQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Key Features Reference
Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate Quinoline Carbamoyl-methoxy (4-Cl-2-F-C6H3) Ethyl carboxylate Potential enzyme/receptor binding via carbamoyl and aryl groups
Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate (6a) Quinoline Methyl carboxylate Methoxy Simplified synthesis; lower steric hindrance
Ethyl 6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinoline-3-Carboxylate 1,2-Dihydroquinoline Phenyl Chloro 2-Oxo group enhances hydrogen bonding; dihydro core reduces aromaticity
Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-Carboxylate Cyclohexenone 4-Fluorophenyl 4-Chlorophenyl Puckered conformation; halogenated aryl groups stabilize crystal packing

Biological Activity

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with various substituents that may influence its biological properties. The molecular formula is C22H20ClFN2O4C_{22}H_{20}ClFN_2O_4, and it has a molecular weight of approximately 430.9 g/mol.

PropertyValue
Molecular FormulaC22H20ClFN2O4C_{22}H_{20}ClFN_2O_4
Molecular Weight430.9 g/mol
CAS Number2549049-49-0

1. Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study: A study published in 2023 demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays revealed that it inhibits bacterial growth by disrupting cellular membranes and interfering with metabolic processes.

Research Findings: In a comparative study, this compound showed effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .

3. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research indicates that it may protect neuronal cells from oxidative stress-induced damage.

Study Insight: In experiments involving H2O2-induced neuron damage, the compound demonstrated protective effects at sub-micromolar concentrations without significant cytotoxicity . This suggests its potential application in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinoline ring and substitution patterns on the phenyl groups have been explored to enhance biological activity.

Key Findings:

  • Substituent Influence: The presence of halogen atoms (like chlorine and fluorine) on the phenyl rings appears to enhance the compound's potency against cancer cells.
  • Quinoline Modifications: Alterations in the quinoline structure can lead to variations in pharmacokinetic properties, influencing absorption and bioavailability.

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